2-[(4-Chlorophenyl)azo]-1h-imidazole

Catalog No.
S14329044
CAS No.
63589-28-6
M.F
C9H7ClN4
M. Wt
206.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Chlorophenyl)azo]-1h-imidazole

CAS Number

63589-28-6

Product Name

2-[(4-Chlorophenyl)azo]-1h-imidazole

IUPAC Name

(4-chlorophenyl)-(1H-imidazol-2-yl)diazene

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C9H7ClN4/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,(H,11,12)

InChI Key

MLYDUQPPEMTRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC=CN2)Cl

2-[(4-Chlorophenyl)azo]-1H-imidazole is an organic compound characterized by the presence of an azo group (-N=N-) attached to a 1H-imidazole ring. Its molecular formula is C9H7ClN4C_9H_7ClN_4, and it has a molecular weight of approximately 206.63 g/mol. The compound features a chlorophenyl group, which contributes to its unique properties and biological activities. The presence of the azo linkage imparts distinct reactivity and potential applications in various chemical contexts.

, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, which may enhance its biological activity or alter its chemical properties.
  • Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction: Under reducing conditions, the azo group may be converted into amine derivatives, which can further react to form new compounds.

These reactions are significant for modifying the compound's structure and enhancing its utility in synthesis and applications.

Research indicates that 2-[(4-Chlorophenyl)azo]-1H-imidazole exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The chlorophenyl group enhances its interaction with biological targets, making it effective against various pathogens. Additionally, compounds containing imidazole rings are known for their roles in enzyme inhibition and modulation of biochemical pathways, which may be relevant in therapeutic contexts .

The synthesis of 2-[(4-Chlorophenyl)azo]-1H-imidazole typically involves the following steps:

  • Preparation of Azo Compound: The initial step involves the diazotization of an aromatic amine (such as 4-chloroaniline) followed by coupling with imidazole.
  • Coupling Reaction: The diazonium salt is reacted with imidazole under acidic conditions to facilitate the formation of the azo compound.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high purity .

Optimizing reaction conditions, such as temperature and pH, is crucial for maximizing yield and purity.

2-[(4-Chlorophenyl)azo]-1H-imidazole finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Dyes and Pigments: The azo group allows this compound to be used as a dye or pigment in textiles and other materials.
  • Research Reagents: It can act as a reagent in chemical synthesis and analytical chemistry, particularly in studies involving imidazole derivatives .

Studies on the interactions of 2-[(4-Chlorophenyl)azo]-1H-imidazole with various biomolecules have shown that it can bind effectively to enzymes and receptors. This binding often leads to inhibition or modulation of enzymatic activity, which is crucial for understanding its potential therapeutic effects. Such interactions are typically explored through biochemical assays that measure enzyme kinetics and binding affinities .

Several compounds share structural similarities with 2-[(4-Chlorophenyl)azo]-1H-imidazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(4-Chlorophenyl)-1H-imidazoleImidazole DerivativeLacks azo linkage; simpler structure
2-(4-Nitrophenyl)azo-1H-imidazoleAzo CompoundContains a nitro group; different electronic properties
2-(Phenyl)azo-1H-imidazoleAzo CompoundSubstituted phenyl group; variation in reactivity

Uniqueness

The uniqueness of 2-[(4-Chlorophenyl)azo]-1H-imidazole lies in its specific combination of the chlorophenyl group and the azo linkage, which enhances its biological activity compared to other imidazole derivatives. This combination may contribute to its effectiveness as an anti-inflammatory agent while providing distinct chemical reactivity that can be exploited in synthetic applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.0359239 g/mol

Monoisotopic Mass

206.0359239 g/mol

Heavy Atom Count

14

General Manufacturing Information

1H-Imidazole, 2-[2-(4-chlorophenyl)diazenyl]-: INACTIVE

Dates

Modify: 2024-08-10

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